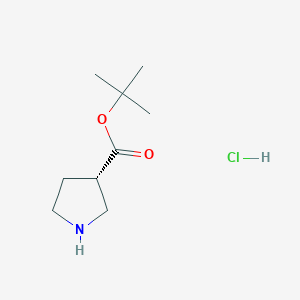
3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). The molecule also contains a trifluoro group, which is a functional group consisting of three fluorine atoms attached to a single carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the trifluoro group. The electronegativity of the fluorine atoms in the trifluoro group could significantly influence the chemical behavior of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The trifluoro group is quite electronegative and could make the molecule susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group in this compound can significantly enhance the pharmacological properties of potential drugs. It has been shown to improve drug potency by facilitating key hydrogen bonding interactions with target proteins . This compound could serve as a building block in the design of new drugs, particularly those targeting enzymes like reverse transcriptase, which are crucial in the treatment of diseases like HIV.
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The trifluoro group is often used in pharmaceuticals to improve stability and enhance binding to target proteins .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride involves the reaction of 3,3,3-trifluoropropionaldehyde with 3-amino-1,2-oxazole in the presence of a reducing agent to form the intermediate 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride.", "Starting Materials": [ "3,3,3-trifluoropropionaldehyde", "3-amino-1,2-oxazole", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3,3,3-trifluoropropionaldehyde with 3-amino-1,2-oxazole in the presence of a reducing agent to form the intermediate 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine.", "Step 2: React the intermediate with hydrochloric acid to form 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride." ] } | |
Numéro CAS |
2098128-09-5 |
Nom du produit |
3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride |
Formule moléculaire |
C6H8ClF3N2O |
Poids moléculaire |
216.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




